1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-15-5-6-16(22)20(15)10-11-8-19(9-11)17(23)14-7-12-3-1-2-4-13(12)18-14/h1-4,7,11,18H,5-6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZQXNFIULGEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis . The azetidine ring is then introduced through cyclization reactions involving appropriate precursors . Finally, the pyrrolidine-2,5-dione moiety is incorporated using standard amide bond formation techniques .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the pyrrolidine-2,5-dione can produce alcohols .
Scientific Research Applications
1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, influencing biological pathways . The azetidine and pyrrolidine-2,5-dione structures may also contribute to the compound’s overall activity by stabilizing its interaction with target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound’s unique structural features distinguish it from related analogs:
- Core Structure : The pyrrolidine-2,5-dione core is shared across all analogs, but substituents vary significantly.
- Azetidine vs. Piperidine/Pyridine Rings : Unlike analogs with piperidine (e.g., compounds 4f–4i in ) or pyridine (e.g., Mannich bases in ) substituents, the target compound contains a four-membered azetidine ring. Smaller ring sizes like azetidine may influence conformational rigidity and binding interactions .
- Indole Substitution: The indole-2-carbonyl group contrasts with indole-3-yl or pyridin-2-ylamino substituents in analogs (e.g., 4f–4i in ; Mannich bases in ). The position of the indole substituent affects electronic properties and steric interactions .
Key Observations
- Antimicrobial Potential: The indole and azetidine groups in the target compound may enhance antimicrobial activity compared to pyridine-based Mannich bases, though direct comparisons are lacking .
- Structural Flexibility : Piperidine-linked analogs () demonstrate that elongation of the alkyl chain (e.g., ethyl vs. propyl) impacts yield and physical properties (melting points: 104–204°C) .
Data Tables
Table 1. Structural and Physical Properties of Selected Analogs
Biological Activity
The compound 1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (CAS Number: 2097913-48-7) is a novel derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 311.33 g/mol. The structure features an indole moiety linked to an azetidine and pyrrolidine dione, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₃O₃ |
| Molecular Weight | 311.33 g/mol |
| CAS Number | 2097913-48-7 |
Anticancer Potential
Recent studies have indicated that compounds containing indole and pyrrolidine moieties exhibit promising anticancer activities. The indole structure is known for its ability to modulate various signaling pathways involved in cancer progression. For instance, a study demonstrated that derivatives similar to our compound inhibited the proliferation of cancer cells by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The presence of the pyrrolidine ring in this compound suggests potential antimicrobial properties. Research has shown that pyrrolidine derivatives can exhibit activity against a range of pathogens, including bacteria and fungi. A related study found that certain indole-bearing pyrrolidines demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating that our compound may possess similar antimicrobial effects .
Neuropharmacological Effects
Given the structural similarities with known antidepressants, this compound may also exhibit neuropharmacological activity. Indole derivatives have been linked to serotonin receptor modulation, which is crucial in the treatment of depression and anxiety disorders. Preliminary docking studies suggest that this compound could interact favorably with serotonin receptors, potentially leading to antidepressant-like effects .
Case Study 1: Anticancer Activity
In a preclinical study, researchers synthesized a series of indole-pyrrolidine derivatives and evaluated their anticancer properties using various human cancer cell lines. One derivative exhibited IC50 values in the low micromolar range against breast cancer cells, indicating strong cytotoxic effects. The mechanism was attributed to cell cycle arrest at the G2/M phase and induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
A comparative study investigated the antimicrobial efficacy of several indole-based compounds including our target compound. It was found that it displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics used in clinical settings .
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound contains a pyrrolidine-2,5-dione core, an indole-2-carbonyl group, and an azetidine ring connected via a methyl linker. The pyrrolidine-dione moiety is critical for hydrogen bonding with biological targets, while the indole group facilitates hydrophobic interactions and π-π stacking. The azetidine ring enhances conformational rigidity, potentially improving target selectivity .
Q. What synthetic routes are commonly employed for preparing this compound?
Synthesis typically involves:
- Step 1 : Formation of the azetidine ring via cyclization of 1,3-dibromopropane with ammonia derivatives.
- Step 2 : Acylation of the azetidine nitrogen with indole-2-carbonyl chloride.
- Step 3 : Coupling the azetidine-indole intermediate with pyrrolidine-2,5-dione using a methylene spacer. Critical conditions include anhydrous solvents (e.g., THF), catalysts like triethylamine, and controlled temperatures (0–25°C) .
Q. Which analytical techniques are recommended for structural characterization?
- NMR Spectroscopy : For confirming proton environments (e.g., indole NH at δ 10–12 ppm, pyrrolidine-dione carbonyls at δ 170–180 ppm).
- X-ray Crystallography : To resolve bond angles and stereochemistry.
- IR Spectroscopy : To identify carbonyl stretches (~1750 cm⁻¹ for pyrrolidine-dione) .
Q. What in vitro assays are suitable for initial biological activity evaluation?
- Enzyme Inhibition : Acetylcholinesterase (AChE) assays using Ellman’s method (λ = 412 nm).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial Activity : Broth microdilution to determine MIC values .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity?
- Catalyst Screening : Lewis acids (e.g., FeCl₃) improve acylation efficiency by 20–30% .
- Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate impurities <1%.
- Reaction Monitoring : In-situ FTIR tracks carbonyl intermediate formation .
Q. How can structure-activity relationship (SAR) studies identify pharmacophores?
- Systematic Substitution : Replace indole with benzimidazole (logP reduction by 0.5) or modify the azetidine methyl group with ethyl (increases steric hindrance).
- Bioisosteres : Replace pyrrolidine-dione with succinimide to assess hydrogen-bonding impact.
- Data Correlation : Use IC₅₀ values from AChE assays to rank substituent effects .
Q. What computational methods predict target interactions?
- Molecular Docking : AutoDock Vina models binding to AChE (PDB: 4EY7) with indole-azetidine occupying the catalytic triad.
- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns.
- QSAR Models : CoMFA identifies electrostatic contributions to activity .
Q. How should contradictory biological activity data be resolved?
- Dose-Response Curves : Confirm activity across 3+ replicates (e.g., IC₅₀ = 5–10 µM vs. 20 µM outliers).
- Off-Target Screening : Use proteome profiling to rule out kinase or GPCR interactions.
- Metabolic Stability : Assess liver microsome degradation to explain variability in cell-based assays .
Q. What strategies enhance compound stability under physiological conditions?
Q. How can regioselectivity challenges in functionalization be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
